HIV Integrase Pharmacophore Differentiation: 6-Monohydroxy vs 5,6-Dihydroxy SAR Divergence
N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamide 38 achieves CIC₉₅ = 78 nM in a cell-based HIV spread assay conducted in the presence of 50% normal human serum [1]. Mechanistically, the 5,6-catechol motif chelates two catalytic Mg²⁺ ions in the HIV integrase active site, an interaction confirmed by crystallography and SAR studies [1][2]. N-Benzyl-6-hydroxypyrimidine-4-carboxamide lacks the essential 5-OH group and is therefore structurally incapable of bidentate Mg²⁺ chelation. Based on published SAR where removal of the 5-OH from 5,6-dihydroxypyrimidine-4-carboxamides abolishes strand transfer inhibitory activity (>100-fold potency loss) [2], the 6-monohydroxy analog is predicted to be inactive as an HIV integrase strand transfer inhibitor. This makes it a valuable negative control or selectivity probe for experiments where integrase inhibition would confound phenotypic readouts.
| Evidence Dimension | HIV-1 integrase strand transfer inhibitory potency (cell-based CIC₉₅) |
|---|---|
| Target Compound Data | Predicted CIC₉₅ >> 10,000 nM (inactive as strand transfer inhibitor due to absent 5-OH catechol) |
| Comparator Or Baseline | N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamide 38: CIC₉₅ = 78 nM (cell-based HIV spread assay, 50% human serum) |
| Quantified Difference | Estimated >100-fold reduction in potency versus dihydroxy analog 38 |
| Conditions | Cell-based HIV-1 spread assay in the presence of 50% normal human serum; recombinant HIV integrase strand transfer enzymatic assay |
Why This Matters
Confirms that procurement of the 6-monohydroxy compound yields a functionally orthogonal tool compound relative to the dihydroxy series, enabling clean dissection of catechol-dependent vs catechol-independent pharmacological effects in HIV research programs.
- [1] Pace P, Di Francesco ME, Gardelli C, et al. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. J Med Chem. 2007;50(9):2225-2239. doi:10.1021/jm070027u View Source
- [2] Summa V, Petrocchi A, Matassa VG, et al. 4,5-Dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. J Med Chem. 2006;49(23):6646-6649. doi:10.1021/jm060854f View Source
